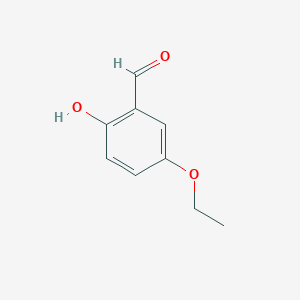

5-Ethoxy-2-hydroxybenzaldehyde

Beschreibung

Contextual Significance in Contemporary Chemical Research

In modern chemical research, the significance of 5-Ethoxy-2-hydroxybenzaldehyde lies in its role as a precursor for more complex molecular architectures. It is part of the broader class of substituted salicylaldehydes, which are fundamental starting materials for the synthesis of chelating ligands, particularly Schiff bases. tandfonline.com The condensation of the aldehyde group with primary amines readily forms Schiff base ligands, which are capable of coordinating with a variety of metal ions. chemicalbook.comresearchgate.net These resulting metal complexes are a major focus of contemporary research due to their diverse applications in catalysis, materials science, and medicinal chemistry. tandfonline.commdpi.com

The ethoxy substituent on the salicylaldehyde (B1680747) scaffold can modulate the electronic and steric properties of the resulting ligands and complexes. This tuning can influence their lipophilicity, solubility, and ultimately their biological activity or catalytic efficacy. tandfonline.com For instance, research on related salicylaldehyde derivatives has shown that the formation of metal complexes can enhance antimicrobial and anticancer activities by increasing the lipophilicity of the molecule, which facilitates penetration through cell membranes. tandfonline.com While specific research on this compound is not as extensive as for the parent salicylaldehyde, its structural motifs are found in precursors for compounds with interesting properties, such as the synthesis of N₂O₂-tetradentate Schiff-base complexes of zinc(II) from a related acetophenone (B1666503) derivative, which were investigated for their antioxidant activity. tandfonline.com

Historical Perspective on Salicylaldehyde Derivatives in Synthesis

The importance of salicylaldehyde and its derivatives in organic synthesis has been recognized for over a century. A pivotal moment in their history was the development of the Reimer-Tiemann reaction in 1876 by Karl Reimer and Ferdinand Tiemann. numberanalytics.com This reaction, which involves the ortho-formylation of phenols using chloroform (B151607) and a strong base, provided one of the first reliable methods for synthesizing salicylaldehyde. numberanalytics.com This breakthrough was crucial because it offered access to a highly functionalized aromatic compound that could serve as an intermediate for many other chemicals. numberanalytics.com

Historically, salicylaldehyde's primary application was as a precursor for the synthesis of coumarin (B35378), a compound used in fragrances and as a precursor to pharmaceuticals. numberanalytics.comwikipedia.org The Perkin synthesis, involving the condensation of salicylaldehyde with acetic anhydride (B1165640), was a classic method to achieve this transformation. wikipedia.org Over the decades, the synthetic utility of salicylaldehydes has expanded dramatically. They became recognized as indispensable building blocks for producing multidentate chelating agents, such as salen, which is formed by the condensation of salicylaldehyde with ethylenediamine. chemicalbook.comwikipedia.org The field of coordination chemistry has been profoundly impacted by the availability and versatility of these ligands, enabling the development of a vast range of metal complexes with unique structural and electronic properties. researchgate.netresearchgate.net

Scope and Research Trajectories of this compound

The research trajectories for this compound are primarily guided by its potential as a functionalized building block in several key areas of organic and inorganic chemistry.

Synthesis of Schiff Bases and Metal Complexes: The most prominent research direction involves its use in synthesizing Schiff bases through condensation with various primary amines. These Schiff bases are versatile ligands for creating metal complexes. tandfonline.com The resulting complexes are candidates for applications in catalysis and as models for biological systems. The ethoxy group can be used to fine-tune the properties of these complexes, influencing their stability and reactivity. tandfonline.com

Heterocyclic Chemistry: this compound is a valuable precursor for the synthesis of various oxygen-containing heterocycles. For example, similar to the parent salicylaldehyde, it can undergo condensation reactions with active methylene (B1212753) compounds like diethyl malonate to form coumarin derivatives. chemicalbook.comwikipedia.org A study involving its isomer, 3-ethoxy-2-hydroxybenzaldehyde, demonstrated its use in reacting with propanedinitrile to synthesize 3-cyano-2-iminocoumarins, which are themselves versatile intermediates for polycyclic compounds. researchgate.net

Natural Product Synthesis: Substituted benzaldehydes are often key starting materials in the total synthesis of complex natural products. In one notable example, 3-ethoxy-2-hydroxybenzaldehyde was used as a starting material in a multi-step synthesis of the alkaloid (±)-lycoramine. rsc.org This highlights the potential of such derivatives to serve as the foundational piece for constructing intricate molecular frameworks.

Materials Science: Salicylaldehyde derivatives, particularly their azine and hydrazone forms, are investigated for their photochromic and fluorescent properties. nih.govacs.org These properties make them attractive for developing organic electronics, fluorescent dyes, and chemosensors. acs.org The electronic nature of the ethoxy group in this compound could influence the photophysical properties of its derivatives, opening avenues for research in advanced materials.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethoxy-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCVPMBZBRPZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397594 | |

| Record name | 5-ethoxy-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80832-54-8 | |

| Record name | 5-ethoxy-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethoxy 2 Hydroxybenzaldehyde

Established Synthetic Pathways

The synthesis of 5-Ethoxy-2-hydroxybenzaldehyde can be achieved through several established methods, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability. These pathways include reactions involving halogenated precursors, selective alkylation of dihydroxyaromatic compounds, and modern microwave-assisted techniques.

Reaction of Sodium Carbonate with Halogenated Precursors

One synthetic route to this compound involves the use of a halogenated precursor in the presence of sodium carbonate. A specific example is the reaction starting from 2,5-dichloro-4-ethoxybenzaldehyde. In this process, sodium carbonate facilitates a nucleophilic substitution reaction where a chloro group is replaced, ultimately yielding the target molecule. biosynth.com The reaction creates a sodium salt of the aldehyde, from which the final product can be isolated. biosynth.com

Table 1: Synthesis via Halogenated Precursor

| Starting Material | Reagent | Product |

|---|---|---|

| 2,5-dichloro-4-ethoxybenzaldehyde | Sodium Carbonate | This compound |

O-Alkylation Strategies from Dihydroxybenzaldehydes

A common and versatile method for preparing asymmetrically substituted dialkoxybenzaldehydes is through the selective O-alkylation of a dihydroxybenzaldehyde precursor. umich.edu For the synthesis of this compound, the logical starting material is 2,5-dihydroxybenzaldehyde. nih.gov The key challenge in this approach is achieving regioselectivity, ensuring that the ethyl group is introduced at the 5-position hydroxyl group while leaving the 2-position hydroxyl group intact.

This selective alkylation is typically performed using an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base. semanticscholar.org The base, often a carbonate like potassium carbonate (K₂CO₃), deprotonates the more acidic phenolic proton. The resulting phenoxide ion then acts as a nucleophile, attacking the ethylating agent to form the ether linkage. Careful control of reaction conditions, such as temperature, solvent, and the stoichiometry of the reagents, is crucial for maximizing the yield of the desired mono-ethoxylated product and minimizing the formation of the di-ethoxylated byproduct.

Table 2: O-Alkylation of 2,5-Dihydroxybenzaldehyde

| Starting Material | Typical Ethylating Agent | Base | Product |

|---|---|---|---|

| 2,5-Dihydroxybenzaldehyde | Ethyl bromide | K₂CO₃ | This compound |

Microwave-Assisted Synthetic Approaches

Modern synthetic chemistry increasingly employs microwave-assisted techniques to accelerate reactions, improve yields, and promote greener chemical processes. anton-paar.com Microwave heating can dramatically reduce reaction times from hours or days to just a few minutes. anton-paar.com This technology is applicable to the synthesis of salicylaldehyde (B1680747) derivatives. For instance, the formylation of phenol (B47542) derivatives using paraformaldehyde can be efficiently conducted under microwave irradiation. chemicalbook.comchemicalbook.com

In the context of this compound synthesis, microwave assistance can be applied to the O-alkylation of 2,5-dihydroxybenzaldehyde. The use of polar solvents, which couple efficiently with microwave energy, can lead to rapid and uniform heating of the reaction mixture, facilitating a faster conversion to the final product compared to conventional heating methods. scispace.com This rapid heating can also help in minimizing the formation of side products.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Input | Conduction/Convection | Direct dielectric heating |

| Potential Yield | Variable | Often higher |

| Side Reactions | More prevalent | Often reduced |

Functional Group Transformations and Derivatization

The this compound molecule possesses several reactive sites—the aromatic ring, the phenolic hydroxyl group, and the aldehyde function—that allow for a variety of functional group transformations and the synthesis of more complex derivatives.

Halogenation Reactions at Aromatic Ring Positions

The aromatic ring of this compound can undergo electrophilic substitution reactions, such as halogenation. The existing substituents—hydroxyl, ethoxy, and aldehyde groups—direct incoming electrophiles to specific positions. The powerful activating and ortho-, para-directing effects of the hydroxyl and ethoxy groups dominate over the deactivating and meta-directing effect of the aldehyde group. Consequently, halogenation is expected to occur at the positions ortho or para to the activating groups. Given the substitution pattern, the most likely position for halogenation would be the C-3 position, which is ortho to both the hydroxyl and ethoxy groups. Reactions with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent would be typical methods to introduce a bromine atom at this position, leading to 3-bromo-5-ethoxy-2-hydroxybenzaldehyde.

Acylation and Subsequent Rearrangement for Side Chain Functionalization

The phenolic hydroxyl group of this compound can be acylated to form an ester. This is typically achieved by reacting the molecule with an acyl chloride or anhydride (B1165640) in the presence of a base. This ester derivative can then undergo a rearrangement reaction, such as the Fries rearrangement, to introduce the acyl group onto the aromatic ring. The rearrangement is typically catalyzed by a Lewis acid and involves the migration of the acyl group from the phenolic oxygen to an ortho or para position on the ring. This pathway provides a method for introducing a ketone functional group onto the aromatic core, which can serve as a handle for further side-chain functionalization.

Advanced Derivatization of 5 Ethoxy 2 Hydroxybenzaldehyde

Synthesis and Structural Elucidation of Schiff Bases

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. edu.krdjetir.org Schiff bases derived from 5-Ethoxy-2-hydroxybenzaldehyde are of particular interest due to their versatile coordination capabilities.

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine or diamine. researchgate.netsemanticscholar.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine linkage (-C=N-). edu.krd The reaction is often carried out in an alcoholic solvent, such as ethanol, and may be facilitated by gentle heating. researchgate.net

For instance, the reaction of this compound with aniline in a 1:1 molar ratio in ethanol at ambient temperature yields the corresponding Schiff base ligand. researchgate.net Similarly, tetradentate Schiff base ligands can be synthesized by reacting two equivalents of this compound with one equivalent of a diamine, such as 1,2-diaminobenzene or 2-aminobenzylamine. mdpi.com This results in the formation of ligands with an N2O2 donor set, capable of coordinating to a metal center through two nitrogen and two oxygen atoms. mdpi.com

| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Resulting Schiff Base Type |

| 1,2-diaminobenzene | 3-ethoxy salicylaldehyde (B1680747) | 1:2 | H₂Lᴼᴱᵗ-phda |

| 2-aminobenzylamine | 3-ethoxy salicylaldehyde | 1:2 | H₂Lᴼᴱᵗ-ambza |

A representative table of Schiff base synthesis from this compound (3-ethoxy salicylaldehyde). mdpi.com

The versatility of the condensation reaction allows for the design and synthesis of a wide array of novel Schiff base ligand architectures. By carefully selecting the amine or diamine precursor, ligands with varying denticity, flexibility, and electronic properties can be obtained. For example, the use of diamines with different spacer lengths and steric bulk can influence the geometry of the resulting metal complexes.

Compartmental Schiff base ligands, which possess distinct coordination sites for different metal ions, can be synthesized from this compound. mdpi.com These ligands often feature an inner N2O2 coordination sphere and an outer O2O2 sphere, making them suitable for the preparation of both homo- and heteronuclear metal complexes. mdpi.com The resulting complexes can exhibit unique magnetic and catalytic properties.

The design of these ligands is crucial for their application in various fields, including catalysis and materials science. The electronic and steric environment around the metal center can be fine-tuned by modifying the substituents on the aromatic rings of the Schiff base ligand. nih.gov

Schiff bases derived from 2-hydroxybenzaldehydes, including this compound, can exist in two tautomeric forms: the enol-imine form and the keto-amine form. ias.ac.innih.govasianpubs.org This phenomenon, known as prototropic tautomerism, involves the intramolecular transfer of a proton between the phenolic oxygen and the imine nitrogen atom. ias.ac.innih.gov

The equilibrium between these two forms is influenced by several factors, including the nature of the solvent, temperature, and the electronic properties of the substituents on the aromatic rings. nih.govnih.gov In solution, the enol-imine form is often favored in non-polar solvents, while the keto-amine form can be observed in polar solvents. ias.ac.innih.govasianpubs.org The existence of this tautomeric equilibrium can be investigated using various spectroscopic techniques, such as UV-visible, IR, and NMR spectroscopy. ias.ac.innih.gov The enol-imine form is characterized by an O-H···N intramolecular hydrogen bond, while the keto-amine form exhibits an O···H-N hydrogen bond. ias.ac.innih.gov

| Tautomeric Form | Hydrogen Bond Type |

| Enol-imine | O-H···N |

| Keto-amine | O···H-N |

A table summarizing the hydrogen bonding in the tautomeric forms of Schiff bases derived from 2-hydroxybenzaldehydes. ias.ac.innih.gov

Formation and Characterization of Metal Complexes

The Schiff base ligands derived from this compound are excellent chelating agents for a variety of metal ions. The presence of the imine nitrogen and the phenolic oxygen atoms in close proximity allows for the formation of stable chelate rings upon coordination to a metal center.

Schiff bases derived from this compound readily form stable complexes with a wide range of transition metals, including zinc(II), copper(II), cobalt(II), nickel(II), manganese(II), and others. researchgate.netnih.govsbmu.ac.ir The coordination typically occurs through the deprotonated phenolic oxygen and the imine nitrogen atom, forming a bidentate or tetradentate ligand depending on the starting amine. researchgate.netsbmu.ac.ir

The geometry of the resulting metal complexes is influenced by the nature of the metal ion, the stoichiometry of the reaction, and the structure of the Schiff base ligand. Common geometries observed for these complexes include square planar, tetrahedral, and octahedral. researchgate.netsbmu.ac.ir For instance, a Zn(II) complex with a Schiff base derived from 3-ethoxy-2-hydroxy-benzaldehyde and aniline has been reported to exhibit a square planar geometry, while the corresponding Co(II) and Cu(II) complexes adopt a distorted octahedral geometry. researchgate.net

The formation of the metal complexes can be confirmed by various spectroscopic techniques. In the infrared spectra, a shift in the C=N stretching frequency and the disappearance of the phenolic O-H stretching band are indicative of coordination. sbmu.ac.ir Electronic spectra (UV-Vis) provide information about the geometry of the complex. sbmu.ac.ir

| Metal Ion | Reported Geometry of Complex |

| Zn(II) | Square Planar |

| Co(II) | Distorted Octahedral |

| Cu(II) | Distorted Octahedral |

| Ni(II) | Square Planar |

A table of reported geometries for metal complexes of Schiff bases derived from this compound. researchgate.netmdpi.comsbmu.ac.ir

The architectural flexibility of Schiff base ligands derived from this compound allows for the synthesis of both mononuclear and multinuclear metal complexes. mdpi.comscispace.com Mononuclear complexes contain a single metal center coordinated to one or more Schiff base ligands. mdpi.comresearchgate.net

Multinuclear complexes, containing two or more metal ions, can be formed using compartmental Schiff base ligands. scispace.comasianpubs.org These ligands possess distinct binding sites that can accommodate multiple metal ions. For example, dinuclear complexes can be synthesized where two metal ions are bridged by phenolic oxygen atoms of the Schiff base ligand. asianpubs.org Tetranuclear complexes have also been reported, where the metal ions are arranged in different coordination spheres within the complex. asianpubs.org The synthesis of these multinuclear complexes is of interest for their potential applications in magnetism and catalysis. asianpubs.org A dinuclear Zn(II) complex has been synthesized from a Schiff base derived from 2-ethoxy-6-({2-[(3-ethoxy-2-hydroxybenzylidene)amino]-benzyl}iminomethyl)phenol, where one acetate ligand acts as a bridge between the two zinc ions. mdpi.com

Chelation Properties and Ligand Behavior in Metal Complexes

This compound, a derivative of salicylaldehyde, serves as a crucial precursor for synthesizing multidentate ligands, particularly Schiff bases, which exhibit significant chelation properties. The inherent structure of these resulting ligands, featuring strategically positioned donor atoms, allows them to form stable complexes with a wide array of metal ions.

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov When this compound reacts with a primary amine, it forms a Schiff base ligand where the phenolic hydroxyl group (-OH) and the azomethine nitrogen (-CH=N-) are positioned to act as a bidentate chelating agent. This O, N donor set is capable of coordinating with a central metal ion, forming a stable five- or six-membered ring structure, which is a common feature in coordination chemistry. tsijournals.com

The general synthesis of a bidentate Schiff base ligand from this compound is depicted below:

| Reactant 1 | Reactant 2 | Product (Schiff Base Ligand) |

| This compound | Primary Amine (R-NH₂) | 2-((R-imino)methyl)-4-ethoxyphenol |

These Schiff base ligands, derived from 5-ethoxysalicylaldehyde, can coordinate with various transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). sbmu.ac.ir The coordination typically involves the deprotonation of the phenolic hydroxyl group, which then binds to the metal ion through the oxygen atom. Simultaneously, the nitrogen atom of the azomethine group donates its lone pair of electrons to the metal center. This dual coordination results in the formation of a stable metal complex. The electronic properties of the substituent (R group) on the primary amine can influence the stability and the electronic structure of the resulting metal complex.

The geometry of the resulting metal complexes, such as square-planar or tetrahedral, is influenced by the nature of the metal ion and the stoichiometry of the ligand-to-metal ratio. sbmu.ac.ir These structural characteristics, along with the electronic properties, are pivotal in determining the potential applications of these complexes in areas like catalysis and materials science. nih.govtsijournals.com

Synthesis of Other Heterocyclic and Macrocyclic Compounds

Chromene Derivatives via Cyclocondensation Reactions

Chromene, or benzopyran, derivatives are a significant class of oxygen-containing heterocyclic compounds. The synthesis of 3-substituted 2H-chromenes can be achieved through the reaction of salicylaldehyde derivatives, such as this compound, with various activated alkenes. rsc.org This transformation can proceed via a cyclocondensation reaction, often under conditions similar to the Baylis-Hillman reaction. rsc.org

In a typical procedure, this compound is reacted with an alkene bearing an electron-withdrawing group (EWG), such as an acrylate, acrylonitrile, or a vinyl ketone. The reaction is generally catalyzed by a nucleophilic catalyst, like a tertiary amine (e.g., DABCO) or a phosphine. The reaction initiates with the addition of the catalyst to the activated alkene, followed by an attack on the aldehyde carbonyl group. The phenolic hydroxyl group then participates in an intramolecular cyclization (an oxa-Michael addition), leading to the formation of the chromene ring system and regeneration of the catalyst.

| Aldehyde | Activated Alkene (CH₂=CH-EWG) | Catalyst | Product |

| This compound | Methyl acrylate | DABCO | Methyl 6-ethoxy-2H-chromene-3-carboxylate |

| This compound | Acrylonitrile | DMAP | 6-Ethoxy-2H-chromene-3-carbonitrile |

| This compound | Methyl vinyl ketone | DABCO | 1-(6-Ethoxy-2H-chromen-3-yl)ethan-1-one |

This method provides a direct and efficient route to functionalized chromenes, which are valuable scaffolds in medicinal chemistry.

Pyrimidine Derivatives (e.g., Dihydropyrimidinones)

Pyrimidine derivatives, particularly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), can be synthesized from this compound through the well-known Biginelli reaction. wikipedia.org This is a one-pot, three-component cyclocondensation reaction involving an aldehyde, a β-dicarbonyl compound (typically ethyl acetoacetate), and urea or thiourea. wikipedia.orgresearchgate.net

The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org The proposed mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the imine. The final step is an intramolecular cyclization via condensation, which results in the formation of the dihydropyrimidine ring. wikipedia.org When salicylaldehyde derivatives are used, there is a possibility of forming oxygen-bridged tricyclic products under certain conditions, although the standard DHPM is also accessible. semanticscholar.org

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Product |

| This compound | Ethyl acetoacetate | Urea | HCl, ZnCl₂ | Ethyl 4-(5-ethoxy-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| This compound | Ethyl acetoacetate | Thiourea | HCl, ZnCl₂ | Ethyl 4-(5-ethoxy-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| This compound | Methyl acetoacetate | Urea | HCl, ZnCl₂ | Methyl 4-(5-ethoxy-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

This multicomponent reaction is highly valued in synthetic chemistry for its efficiency and atom economy in creating complex heterocyclic molecules. derpharmachemica.com

Benzylamine Derivatives

Benzylamine derivatives can be synthesized from this compound through a reductive amination process. This reaction involves two main steps: the formation of a Schiff base (imine) followed by its reduction to an amine. A general synthetic method involves stirring the aldehyde with an appropriate primary or secondary amine in a solvent like methanol to form the imine intermediate. This intermediate is then reduced in situ, without isolation, using a reducing agent such as sodium borohydride (NaBH₄) to yield the final benzylamine derivative.

The initial reaction mixture of this compound and the chosen amine is typically stirred for several hours to ensure the formation of the imine. Subsequently, the reducing agent is added, and the reaction is allowed to proceed for a few more hours at room temperature. The reaction is then quenched, and the product is extracted and purified. This method is versatile and allows for the synthesis of a wide range of N-substituted benzylamine derivatives.

| Aldehyde | Amine | Reducing Agent | Product |

| This compound | Aniline | Sodium Borohydride | 4-Ethoxy-2-((phenylamino)methyl)phenol |

| This compound | Benzylamine | Sodium Borohydride | 2-((Benzylamino)methyl)-4-ethoxyphenol |

| This compound | 2-Picolylamine | Sodium Borohydride | 4-Ethoxy-2-(((pyridin-2-yl)methylamino)methyl)phenol |

Alpha-Aminophosphonate Analogues

Alpha-aminophosphonates, which are phosphorus analogues of α-amino acids, can be synthesized using this compound via the Kabachnik-Fields reaction. This is a one-pot, three-component condensation of an aldehyde, an amine, and a dialkyl phosphite (or other >P(O)H reagent). The reaction can be performed with or without a catalyst and often under solvent-free conditions, making it an environmentally friendly process.

In this reaction, this compound, a primary or secondary amine, and a dialkyl phosphite (e.g., diethyl phosphite) are mixed together. The reaction is believed to proceed either through the formation of an imine (from the aldehyde and amine) followed by the addition of the phosphite, or through the formation of an α-hydroxyphosphonate (from the aldehyde and phosphite) followed by nucleophilic substitution by the amine. This method provides a straightforward route to novel α-aminophosphonate analogues incorporating the 5-ethoxy-2-hydroxyphenyl moiety.

| Aldehyde | Amine | Phosphorus Reagent | Product |

| This compound | Aniline | Diethyl phosphite | Diethyl ((5-ethoxy-2-hydroxyphenyl)(phenylamino)methyl)phosphonate |

| This compound | Benzylamine | Diethyl phosphite | Diethyl ((benzylamino)(5-ethoxy-2-hydroxyphenyl)methyl)phosphonate |

| This compound | Cyclohexylamine | Dimethyl phosphite | Dimethyl ((cyclohexylamino)(5-ethoxy-2-hydroxyphenyl)methyl)phosphonate |

Structural and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the 5-Ethoxy-2-hydroxybenzaldehyde molecule. The expected spectrum would display distinct signals corresponding to the aldehyde, hydroxyl, aromatic, and ethoxy protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield position (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (-OH) signal is also anticipated downfield (around δ 11.0 ppm) and may appear as a broad singlet, its position being concentration and solvent-dependent.

The aromatic region would show signals for the three protons on the benzene (B151609) ring. Their specific splitting patterns (doublet, doublet of doublets) are dictated by their coupling with adjacent protons. The ethoxy group protons would present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons coupled to the methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO (Aldehyde) | 9.75 | Singlet |

| -OH (Hydroxyl) | 10.98 | Singlet |

| H-6 (Aromatic) | 7.35 | Doublet |

| H-4 (Aromatic) | 7.10 | Doublet of Doublets |

| H-3 (Aromatic) | 6.95 | Doublet |

| -OCH₂CH₃ (Methylene) | 4.05 | Quartet |

| -OCH₂CH₃ (Methyl) | 1.40 | Triplet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. A total of nine distinct signals are expected for this compound, corresponding to each unique carbon atom in the structure.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing furthest downfield (around δ 190 ppm). The aromatic carbons attached to oxygen atoms (C2 and C5) resonate at lower fields than the other ring carbons due to the electronegativity of oxygen. The remaining aromatic carbons (C1, C3, C4, C6) would appear in the typical aromatic region (δ 110-130 ppm). The two carbons of the ethoxy group would be found in the upfield region, with the methylene carbon (-OCH₂-) being more deshielded than the methyl carbon (-CH₃).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 191.0 |

| C2 (Ar-OH) | 160.5 |

| C5 (Ar-OEt) | 155.0 |

| C6 (Ar-H) | 125.0 |

| C1 (Ar-CHO) | 120.0 |

| C4 (Ar-H) | 118.5 |

| C3 (Ar-H) | 115.0 |

| -OCH₂CH₃ (Methylene) | 64.0 |

| -OCH₂CH₃ (Methyl) | 14.8 |

Advanced NMR techniques such as COSY, HSQC, HMBC, and NOESY are employed for complex structural elucidations, including the determination of stereochemistry. However, this compound is an achiral molecule, meaning it does not possess a chiral center and is superimposable on its mirror image. Consequently, it does not exist as enantiomers or diastereomers. Therefore, advanced NMR techniques specifically for stereochemical assignment are not applicable to this compound.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its functional groups.

A strong, broad absorption band is expected in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching of the aldehyde group typically appears as a pair of medium bands between 2820 and 2720 cm⁻¹. A very strong and sharp absorption band around 1650-1680 cm⁻¹ corresponds to the C=O stretching of the aldehyde's carbonyl group. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching vibrations for the ether and phenol (B47542) groups would produce strong bands in the 1200-1300 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic Hydroxyl | 3200-3400 (Broad) |

| C-H Stretch | Aromatic | 3000-3100 |

| C-H Stretch | Aliphatic (Ethoxy) | 2850-2980 |

| C-H Stretch | Aldehyde | 2720-2820 |

| C=O Stretch | Aldehyde Carbonyl | 1650-1680 (Strong) |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-O Stretch | Aryl Ether & Phenol | 1200-1300 (Strong) |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering monochromatic light from a laser source and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While FT-IR is based on changes in dipole moment, Raman activity depends on changes in polarizability.

For this compound, Raman spectroscopy would be particularly effective for observing symmetric vibrations. The aromatic ring's symmetric "breathing" mode, typically a strong band near 1000 cm⁻¹, would be prominent. The C=C stretching vibrations within the benzene ring would also yield strong Raman signals. The C=O stretch of the aldehyde is generally weaker in Raman than in IR, but still observable. Vibrations associated with the C-C and C-O single bonds of the ethoxy group would also be present.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for probing the electronic structure of molecules. It provides insights into the types of electronic transitions that occur when a molecule absorbs light, which are directly related to its molecular orbital energies.

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. Given its structure—an aromatic ring substituted with a hydroxyl group (an auxochrome), an ethoxy group (an auxochrome), and a formyl group (a chromophore)—the principal electronic transitions anticipated are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are associated with the conjugated π-system of the benzene ring and the carbonyl group. For substituted benzaldehydes, these transitions often result in strong absorption bands in the UV region.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the hydroxyl, ethoxy, and carbonyl groups, to a π* antibonding orbital of the carbonyl group or the aromatic ring. These transitions are generally of much lower intensity (small ε) compared to π → π* transitions.

The precise wavelengths of maximum absorption (λmax) for these transitions are influenced by the electronic effects of the substituents and the solvent used for the analysis. The electron-donating hydroxyl and ethoxy groups, in conjunction with the electron-withdrawing aldehyde group, are expected to cause a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths compared to unsubstituted benzene.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Intensity |

|---|---|---|

| π → π* | π (aromatic ring, C=O) → π* (aromatic ring, C=O) | High |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and interpret the electronic absorption spectra of molecules. mdpi.comrsc.org This theoretical approach calculates the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities) of electronic transitions.

For a molecule like this compound, a TD-DFT calculation would typically involve:

Geometry Optimization: The molecule's ground-state geometry is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set.

Excited State Calculation: TD-DFT is then used on the optimized geometry to calculate the vertical excitation energies to the first several singlet excited states.

The output provides a theoretical UV-Vis spectrum, detailing the λmax, oscillator strength, and the specific molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) involved in each transition. This allows for a definitive assignment of the observed experimental absorption bands to specific electronic transitions, such as HOMO → LUMO or HOMO-1 → LUMO, and clarifies their n → π* or π → π* character. While specific TD-DFT studies on this compound are not readily found, analyses of similar compounds like 5-Bromo-2-Hydroxybenzaldehyde have successfully employed this method to understand their electronic properties. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₉H₁₀O₃), the exact mass is 166.0630 g/mol . nih.gov Electron Ionization (EI) is a common MS technique that provides a characteristic fragmentation pattern, which is invaluable for structural elucidation.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺• at m/z = 166. Subsequent fragmentation would likely proceed through pathways characteristic of aldehydes, phenols, and ethers:

Loss of a Hydrogen Radical: A peak at m/z = 165 ([M-1]⁺) is expected, corresponding to the loss of the aldehydic hydrogen, forming a stable acylium ion.

Loss of the Formyl Radical: A peak at m/z = 137 ([M-29]⁺) could occur from the loss of the •CHO group.

Loss of an Ethyl Radical: Cleavage of the ethoxy group could lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a peak at m/z = 137 ([M-29]⁺).

Loss of Ethylene (B1197577): A common fragmentation pathway for ethers is the loss of an alkene via a McLafferty-type rearrangement or other mechanisms. Loss of ethylene (C₂H₄) from the molecular ion would yield a peak at m/z = 138.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 166 | [C₉H₁₀O₃]⁺• | (Molecular Ion) |

| 165 | [C₉H₉O₃]⁺ | •H |

| 138 | [C₇H₆O₃]⁺• | C₂H₄ |

X-ray Crystallography

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The data obtained would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates for each non-hydrogen atom in the molecule.

From these data, a complete molecular structure can be visualized, confirming the connectivity and providing detailed geometric parameters. At present, a published crystal structure for this compound is not available in open crystallographic databases.

Analysis of a crystal structure extends beyond the individual molecule to understand the supramolecular assembly. The functional groups in this compound—a hydroxyl group (hydrogen bond donor), and carbonyl and ether oxygen atoms (hydrogen bond acceptors)—are capable of forming significant intermolecular interactions.

Based on its structure, the following interactions would be anticipated in its crystal packing:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can form robust O-H···O bonds with the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. This is often a primary interaction dictating the packing motif in related structures.

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic or aliphatic C-H groups and the oxygen atoms, are also likely to contribute to the stability of the crystal lattice.

C-H···π Interactions: The interaction between an aromatic C-H bond and the π-system of an adjacent ring can also play a role in the crystal packing.

A detailed analysis of these interactions, including their distances and angles, would be possible upon the successful determination of the compound's single-crystal X-ray structure.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique in thermal analysis where the mass of a sample is measured over time as the temperature changes. This method provides information about the thermal stability and composition of a material. The analysis is performed by heating a sample in a controlled atmosphere at a constant rate and recording the change in mass that occurs as a function of temperature. The resulting data is typically plotted as mass or mass percentage on the y-axis against temperature on the x-axis, forming a thermogram, or TGA curve.

TGA studies have been conducted on derivatives of salicylaldehydes, such as their Schiff bases and metal complexes. These studies reveal multi-step decomposition patterns, with initial weight loss often attributed to the loss of solvent or water molecules, followed by the decomposition of organic ligands at higher temperatures. However, in the absence of specific experimental data for this compound, a detailed analysis of its thermal decomposition profile, including onset temperature of decomposition, specific decomposition steps, and the nature of the residue, cannot be provided.

Should such data become available, a typical TGA data table for this compound would include the following parameters:

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) | Atmosphere |

|---|---|---|---|---|

| 1 | Data Not Available | Data Not Available | Data Not Available | e.g., Nitrogen, Air |

| 2 | Data Not Available | Data Not Available | Data Not Available | e.g., Nitrogen, Air |

This interactive table is designed to be populated with experimental data as it becomes available from future research. The "Decomposition Step" refers to distinct stages of mass loss. The "Temperature Range" indicates the temperatures at which each step occurs. "Weight Loss (%)" quantifies the percentage of the initial sample mass lost in each step, and "Residual Mass (%)" is the percentage of the initial mass remaining at the end of the analysis. The "Atmosphere" under which the experiment is conducted (e.g., inert like nitrogen, or oxidative like air) is a critical parameter as it significantly influences the decomposition pathway.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in predicting the properties of 5-Ethoxy-2-hydroxybenzaldehyde by modeling its electron density. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method for such investigations, often paired with basis sets like 6-311++G(d,p) to ensure high-quality results rasayanjournal.co.in.

The first step in a computational analysis is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For substituted benzaldehydes, the planarity of the benzene (B151609) ring and the orientation of the substituent groups are of key interest. In this compound, a significant feature is the intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen, which stabilizes a planar structure acs.org.

Theoretical calculations on the isomeric molecule 3-Ethoxy-4-hydroxybenzaldehyde have determined precise bond lengths and angles rasayanjournal.co.in. It is expected that this compound would exhibit similar structural parameters, particularly for the ethoxy and aldehyde groups. For instance, the C=O bond length in related salicylaldehydes is calculated to be around 1.225 Å, slightly elongated due to the intramolecular hydrogen bond, while the exocyclic C-C bond is shortened to approximately 1.462 Å acs.org.

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. Each vibrational mode can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Substituted Salicylaldehydes Data is illustrative and based on studies of similar molecules.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (H-bonded) | ~3100 - 3200 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| C-H (aldehyde) | Stretching | ~2800 - 2900 |

| C=O | Stretching | ~1650 - 1690 |

| C-C (aromatic) | Stretching | ~1400 - 1600 |

| C-O (hydroxyl) | Stretching | ~1200 - 1300 |

This interactive table is based on data from computational studies on related benzaldehyde (B42025) derivatives.

Non-Covalent Interaction (NCI) plot analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. This method is based on the electron density (ρ) and its reduced density gradient (s). NCI plots reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion.

For this compound, an NCI plot would prominently feature the strong, stabilizing intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen. This would appear as a distinct, disc-shaped isosurface between the O-H and O=C groups. The color of this isosurface, typically blue, would indicate a strong attractive interaction. Additionally, weaker van der Waals interactions, indicated by green-colored isosurfaces, would be visible across the aromatic ring, while any steric clashes would appear in red. This type of analysis has been applied to complex systems derived from related molecules to identify their key non-covalent interactions tandfonline.com.

Hydroxybenzaldehydes can theoretically exist in equilibrium between their enol (the standard phenolic form) and keto tautomers, involving the transfer of the hydroxyl proton to the carbonyl oxygen. DFT calculations are an effective tool for evaluating the relative stability of these tautomers and the energy barrier for the transition.

In systems like this compound, the enol form is overwhelmingly more stable. The stability of the enol tautomer is primarily due to the preservation of the aromaticity of the benzene ring, which provides a significant resonance stabilization energy. The keto tautomer, which disrupts this aromaticity, would be considerably higher in energy. Computational studies on similar phenolic systems confirm that the enol form is the thermodynamically and kinetically stable structure nih.gov. The energy barrier for the intramolecular proton transfer would be substantial, making the keto form highly unfavorable under normal conditions.

The aromaticity of the benzene ring in this compound can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system (like benzene, where HOMA = 1). A value closer to 1 indicates higher aromaticity.

Another common method is the Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion for aromaticity. NICS values are calculated at specific points in space, such as the center of the ring (NICS(0)) or slightly above it (NICS(1)). A large negative NICS value is indicative of significant aromatic character. For substituted benzenes, the HOMA value is typically slightly less than 1, and the NICS value remains strongly negative, confirming that the ring retains its aromatic character despite the influence of substituents nih.govnih.gov.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity nih.gov.

In this compound, the HOMO is expected to be localized primarily on the benzene ring and the electron-donating hydroxyl and ethoxy groups. The electron density of the HOMO is highest on these parts of the molecule, indicating that they are the most probable sites for electrophilic attack.

Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing aldehyde group and the aromatic ring. This distribution highlights the regions susceptible to nucleophilic attack. Computational studies on the isomer 3-Ethoxy-4-hydroxybenzaldehyde found a HOMO-LUMO energy gap of approximately 4.8 eV, which suggests high chemical stability rasayanjournal.co.in. A similar value would be expected for the 5-ethoxy isomer.

Table 2: Representative Frontier Molecular Orbital Energies Data based on the isomeric compound 3-Ethoxy-4-hydroxybenzaldehyde.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.1 | Localized on the aromatic ring and oxygen atoms |

| LUMO | -1.3 | Localized on the aldehyde group and aromatic ring |

This interactive table is based on data from a computational study on a closely related isomer rasayanjournal.co.in.

The visualization of these orbitals provides a clear map of the molecule's electronic reactivity, guiding the understanding of its chemical behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. usc.edujuniperpublishers.com This analysis provides a framework for understanding chemical bonding and reactivity by examining the interactions between filled (donor) and empty (acceptor) orbitals.

A key aspect of the NBO analysis is the quantification of these donor-acceptor interactions through second-order perturbation theory. The stabilization energy, E(2), associated with each interaction is calculated, with higher E(2) values indicating a stronger interaction. In the case of this compound, significant E(2) values are expected for the following types of interactions:

n → π : Delocalization from the lone pairs (n) of the phenolic and ether oxygen atoms to the antibonding π orbitals of the aromatic ring and the C=O bond. This interaction is characteristic of resonance stabilization.

π → π : Electron delocalization from the filled π orbitals of the benzene ring to the antibonding π orbitals of the carbonyl group, further enhancing conjugation within the molecule.

These hyperconjugative interactions lead to a redistribution of electron density, which can be quantified by examining the changes in the natural atomic charges and orbital occupancies. For instance, the transfer of electron density from the oxygen lone pairs to the ring would increase the electron density on the aromatic carbons and the carbonyl group, influencing the molecule's reactivity and electrostatic potential.

Table 1: Representative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Salicylaldehyde (B1680747) Derivative (Analogous to this compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O1) | π* (C2-C3) | ~5.2 |

| LP (O1) | π* (C4-C5) | ~1.8 |

| LP (O2) | π* (C1-C6) | ~20.5 |

| π (C1-C6) | π* (C=O) | ~15.8 |

Note: This table presents typical values for a related salicylaldehyde derivative to illustrate the expected interactions. LP denotes a lone pair.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.net This technique is invaluable for predicting and understanding a molecule's reactive behavior, as it highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org

The MESP map of this compound would be characterized by distinct regions of negative and positive potential, typically represented by a color spectrum where red indicates the most negative potential and blue indicates the most positive potential.

Negative Potential Regions (Red/Yellow) : The most electron-rich areas would be concentrated around the oxygen atoms of the carbonyl group and the hydroxyl group due to the presence of lone pairs and their high electronegativity. These regions represent the most likely sites for electrophilic attack.

Positive Potential Regions (Blue) : The most electron-poor region would be located around the hydrogen atom of the hydroxyl group. This positive potential makes this hydrogen atom a potential hydrogen bond donor. The hydrogen of the aldehyde group would also exhibit a positive potential, though typically less pronounced.

Neutral Regions (Green) : The carbon atoms of the benzene ring and the ethyl group would generally exhibit a more neutral potential, with slight variations depending on the electronic effects of the substituents.

The MESP analysis for this compound would therefore suggest that the carbonyl oxygen is a primary site for interactions with electrophiles and hydrogen bond donors, while the hydroxyl hydrogen is the primary site for interactions with nucleophiles and hydrogen bond acceptors. This information is crucial for understanding its interactions with biological macromolecules or other reactants.

Spectroscopic Property Prediction from Computational Models

Computational models, particularly those based on DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic properties of molecules, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.govwseas.com These theoretical predictions are instrumental in interpreting and assigning experimental spectra.

For this compound, a computational study would typically involve the following steps:

Geometry Optimization : The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation : Vibrational frequencies are calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule (e.g., stretching, bending). The calculated infrared and Raman intensities help in assigning the peaks in the experimental spectra.

Electronic Transition Calculation : TD-DFT is used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption of light in the UV-Visible region and are used to predict the λmax values.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound (Based on DFT Calculations)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | ~3400-3500 |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aldehyde) | ~2700-2800 |

| C=O stretch (aldehyde) | ~1650-1680 |

| C=C stretch (aromatic) | ~1500-1600 |

| C-O stretch (ether) | ~1200-1250 |

Table 3: Predicted Electronic Transitions and Absorption Wavelengths for this compound (Based on TD-DFT Calculations)

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | ~320-340 | > 0.1 |

| n → π | ~370-390 | < 0.01 |

The predicted spectra from these computational models provide a detailed assignment of the experimental data. For example, the calculated vibrational frequencies can confirm the presence of key functional groups, while the predicted UV-Visible spectra can explain the electronic transitions responsible for the molecule's color and photophysical properties.

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Activity

Derivatives of 5-Ethoxy-2-hydroxybenzaldehyde are notable for their potential to combat microbial infections. The formation of Schiff bases and subsequent coordination with metal ions are common strategies to enhance their antimicrobial potency.

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a class of compounds with a wide array of biological applications, including antibacterial activity. The imine or azomethine group (-C=N-) is a key structural feature responsible for their biological effects. The antibacterial efficacy of these ligands can be significantly enhanced upon chelation with metal ions. This enhancement is often attributed to the process of chelation, which increases the lipophilic nature of the metal complexes, allowing for easier penetration through the microbial cell membrane. nih.govresearchgate.net

Studies on Schiff bases derived from salicylaldehyde (B1680747) and its analogues demonstrate broad-spectrum antibacterial activity. For instance, metal complexes of a Schiff base derived from 3-ethoxysalicylaldehyde (B1293910) (an isomer of 5-ethoxysalicylaldehyde) were found to be more potent antibacterial agents than the free ligand against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, Schiff bases synthesized from 5-chloro-salicylaldehyde, a halogenated analogue, have shown significant antimicrobial activity. One such derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, exhibited potent activity against Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus. nih.gov

The general consensus from numerous studies is that metal complexes of Schiff bases often exhibit greater antibacterial activity than the free Schiff base ligands. juniperpublishers.comidosi.orgijmrsti.comtsijournals.com This principle is based on chelation theory, which suggests that the polarity of the metal ion is reduced upon sharing its positive charge with donor groups in the ligand, leading to increased lipophilicity of the complex.

| Compound/Complex | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| Schiff base of 3-Ethoxysalicylaldehyde and its metal complexes (Ni(II), Co(II), Cu(II), etc.) | E. coli, P. flourescence, B. subtilis, S. aureus | Metal complexes showed higher potency than the free ligand. | researchgate.net |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (Schiff base of 5-chlorosalicylaldehyde) | E. coli | MIC: 1.6 µg/mL | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (Schiff base of 5-chlorosalicylaldehyde) | S. aureus | MIC: 3.4 µg/mL | nih.gov |

| Cu(II), Co(II), Ni(II), Zn(II) complexes of a Schiff base from 5-chloro-2-hydroxybenzaldehyde | Gram-positive and Gram-negative bacteria | Complexes showed enhanced biological activity compared to the ligand. | idosi.org |

Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health challenge, and the search for new, effective, and less toxic drugs is ongoing. mdpi.com While various chemical scaffolds are being investigated for their anti-trypanosomal potential, including nitroindazoles and benzoylthioureas, specific research on this compound and its direct derivatives in this area is limited in the available literature. mdpi.comnih.govresearchgate.net Studies on natural and synthetic compounds have identified molecules that are active against different life stages of the parasite, such as epimastigotes and the clinically relevant amastigotes. mdpi.comnih.gov However, compounds based on the this compound scaffold have not been prominently featured in these screenings, indicating a potential area for future research.

Anticancer / Antiproliferative Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry. Derivatives of this compound, including Schiff bases, metal complexes, and other related compounds, have been evaluated for their ability to inhibit the growth of various cancer cell lines.

Derivatives of hydroxybenzaldehydes have demonstrated cytotoxic effects against several human cancer cell lines, including the colon carcinoma cell line HCT 116, the cervical carcinoma cell line HeLa, and the breast adenocarcinoma cell line MCF-7.

MCF-7 (Breast Cancer): Ruthenium(II) complexes containing Schiff bases derived from benzaldehyde (B42025) have shown high cytotoxic activity against the MCF-7 cell line, with low IC₅₀ values indicating efficiency in killing cancer cells at low concentrations. nih.gov Certain Schiff bases have also exhibited antiproliferative activity against MCF-7 cells. nih.gov

HeLa (Cervical Cancer): Various compounds have been tested against HeLa cells, showing that it is a responsive model for evaluating antiproliferative and apoptotic activity. mdpi.comwaocp.orgbrieflands.com Copper(II) complexes have demonstrated remarkable cytotoxicity against HeLa cells, in some cases proving more potent than the standard chemotherapeutic drug cisplatin. scispace.com

HCT 116 (Colon Cancer): Chalcone (B49325) derivatives, which can be synthesized from benzaldehydes, have been found to be cytotoxic against the HCT 116 colon cancer cell line. nih.gov Cinnamaldehyde-rich extracts have also shown a dose- and time-dependent cytotoxic effect on HCT 116 cells. mdpi.com

While direct studies on this compound are not extensively documented, the consistent cytotoxic activity of its structural analogues and their derivatives suggests the potential of this scaffold in anticancer drug design.

| Compound Class | Cell Line | Key Finding | Reference |

|---|---|---|---|

| Ruthenium(II) Thiosemicarbazone Complexes | MCF-7 | Complexes showed higher cytotoxic activity than the free ligands. | nih.gov |

| 2'-hydroxy chalcone derivatives | HCT 116 | Compound C1 was most cytotoxic with an IC₅₀ value of 37.07 µM. | nih.gov |

| Copper(II) Complexes | HeLa | Complexes showed remarkable cytotoxicity, more potent than cisplatin. | scispace.com |

| Phenanthrene derivative from Dendrobium officinale | HeLa | Compound 5 showed a significant, concentration-dependent inhibition of proliferation with an IC₅₀ of 0.42 µM. | mdpi.com |

Understanding the mechanism of action is crucial for drug development. For anticancer compounds, interaction with DNA is a primary mechanism. Derivatives of this compound, particularly metal complexes, have been shown to interact with DNA through various modes, leading to cell death.

DNA Binding and Cleavage: DNA is a major target for many anticancer drugs. scispace.com Metal complexes of Schiff bases derived from salicylaldehyde and other benzaldehydes can bind to DNA, typically through intercalation or groove binding. nih.govmdpi.com This binding can lead to the cleavage of the DNA strands. Studies on copper(II) and ruthenium(II) complexes have demonstrated efficient cleavage of plasmid DNA, an activity that is often enhanced in the presence of an activating agent like H₂O₂. nih.govscispace.com The mode of binding can vary; some complexes act as intercalators, inserting themselves between the base pairs of the DNA helix, while others bind to the minor or major grooves. mdpi.comrsc.org

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. While some studies have investigated the potential of related compounds to inhibit these enzymes, the results have been varied. For example, a study on a benzamide (B126) derivative found it had a very weak effect on topoisomerase I (topo I) activity. nih.gov Another study on chalcone derivatives found them to be inactive against topoisomerase I but moderate inhibitors of topoisomerase II. nih.gov This suggests that while DNA is a target, direct inhibition of topoisomerase I may not be the primary mechanism for all derivatives within this class.

Antioxidant Activity

Radical Scavenging Assays (e.g., DPPH, Cupric Reducing Antioxidant Capacity)

While direct studies on the radical scavenging activity of this compound are not extensively documented in publicly available literature, the antioxidant potential of this compound can be inferred from the well-established reactivity of its structural class, particularly through the formation of Schiff base derivatives. Hydroxybenzaldehydes are known precursors to Schiff bases, a class of compounds that have demonstrated significant antioxidant activity in various in vitro assays. rsc.orgnih.govresearchgate.net

The antioxidant capacity of Schiff bases is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Cupric Reducing Antioxidant Capacity (CUPRAC) assay. rsc.orgresearchgate.net In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. The CUPRAC assay, on the other hand, measures the reduction of the Cu(II)-neocuproine complex to Cu(I)-neocuproine by an antioxidant.

The structural features of Schiff bases derived from hydroxybenzaldehydes, including this compound, play a crucial role in their antioxidant activity. The presence of a phenolic hydroxyl group is a key determinant of radical scavenging ability. Furthermore, the electronic properties of substituents on the aromatic ring can significantly influence this activity. It has been observed that electron-donating groups on the phenolic ring can enhance the antioxidant activity of Schiff bases. nih.gov

The general mechanism of radical scavenging by phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. In the case of Schiff bases derived from this compound, the ethoxy group at the 5-position would act as an electron-donating group, potentially enhancing the stability of the resulting radical and thus contributing to the antioxidant capacity.

Table 1: Common Radical Scavenging Assays

| Assay | Principle | Measured Outcome |

| DPPH | Hydrogen atom or electron transfer from an antioxidant to the stable DPPH radical. | Decrease in absorbance of the DPPH solution. |

| CUPRAC | Reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by an antioxidant. | Increase in absorbance due to the formation of the Cu(I) complex. |

Applications in Drug Design and Discovery

This compound serves as a valuable scaffold in drug design and discovery, primarily through its derivatization into Schiff bases and other molecular frameworks with potential therapeutic applications. The combination of the aldehyde, hydroxyl, and ethoxy functional groups provides a versatile platform for the synthesis of new chemical entities with diverse biological activities.

Schiff bases derived from salicylaldehyde and its analogs have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological effects, including anticancer properties. nih.gov For instance, Schiff base derivatives of 2-hydroxybenzaldehyde have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov These studies suggest that the azomethine group (-C=N-) in Schiff bases is crucial for their biological activity.

The design of novel drug candidates based on the this compound structure can be guided by structure-activity relationship (SAR) studies. By systematically modifying the substituents on the aromatic ring and the amine component of the Schiff base, it is possible to optimize the compound's potency and selectivity for a particular biological target. The ethoxy group in this compound can influence the lipophilicity and pharmacokinetic properties of the resulting derivatives, which are critical parameters in drug design.

Role as Intermediates in Pharmaceutical Synthesis

The chemical reactivity of this compound, characterized by its aldehyde and hydroxyl functional groups, makes it a useful intermediate in the synthesis of more complex molecules for pharmaceutical applications. The aldehyde group can readily undergo condensation reactions, such as the formation of Schiff bases with primary amines, while the hydroxyl group can be involved in etherification or esterification reactions.

While specific examples of commercially available drugs synthesized directly from this compound are not prominently featured in readily accessible literature, its structural motif is present in various biologically active compounds. Its role as a building block is evident in the synthesis of steroidal Schiff bases, which have been investigated for their anti-inflammatory and antioxidant activities. imist.ma

The synthesis of Schiff bases from 2-hydroxybenzaldehyde derivatives is a common strategy in the development of new therapeutic agents. nih.gov For example, the condensation of a hydroxybenzaldehyde with an appropriate amine can lead to the formation of compounds with potential applications in cancer therapy. nih.gov The versatility of this compound as a synthon allows for the creation of a library of derivatives that can be screened for various biological activities, contributing to the early stages of drug discovery.

Conclusion and Future Research Directions

Summary of Key Research Advances

Research surrounding 5-Ethoxy-2-hydroxybenzaldehyde has predominantly focused on its utility as a precursor for the synthesis of Schiff bases and their subsequent metal complexes. These derivatives have been the subject of extensive investigation, revealing a broad spectrum of biological activities and interesting chemical properties.

Schiff Base Derivatives: The condensation reaction of this compound with various primary amines readily yields Schiff bases, which are characterized by the presence of an azomethine (-C=N-) group. These compounds have demonstrated significant potential in medicinal chemistry.

Antimicrobial Activity: Numerous studies have highlighted the antibacterial and antifungal properties of Schiff bases derived from this compound. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is often attributed to the imine group, which can interfere with microbial cell processes.

Anticancer Activity: The cytotoxic effects of these Schiff bases against various cancer cell lines have been another major area of research. The planar structure of the aromatic rings and the presence of the ethoxy and hydroxyl groups are thought to contribute to their ability to interact with biological targets, such as DNA, and induce apoptosis in cancer cells.

Metal Complexes: The Schiff bases derived from this compound are excellent ligands for the coordination of transition metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands.

Enhanced Biological Potency: Chelation of metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II) with these Schiff base ligands has been shown to augment their antimicrobial and anticancer properties. This enhancement is often explained by Tweedie's chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex, facilitating its penetration through microbial cell membranes.

Structural and Spectroscopic Characterization: A significant body of research has been dedicated to the synthesis and characterization of these metal complexes. Techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction have been employed to elucidate their structures and coordination geometries. These studies have confirmed the coordination of the metal ions through the azomethine nitrogen and the phenolic oxygen atoms of the Schiff base ligand.

The following table summarizes some of the key research findings on the biological activities of derivatives of this compound.

| Derivative Type | Biological Activity | Key Findings |

| Schiff Bases | Antimicrobial | Broad-spectrum activity against various bacteria and fungi. |

| Schiff Bases | Anticancer | Cytotoxic effects against several cancer cell lines. |

| Metal Complexes | Enhanced Antimicrobial | Increased potency compared to the free Schiff base ligands. |

| Metal Complexes | Enhanced Anticancer | Improved cytotoxic activity and potential for targeted drug delivery. |

Unexplored Research Avenues and Challenges

Despite the progress made, several research avenues concerning this compound and its derivatives remain largely unexplored. Addressing these areas could unlock the full potential of this chemical scaffold.

Limited Research on the Parent Compound: While its derivatives have been extensively studied, there is a notable lack of research on the intrinsic biological and chemical properties of this compound itself. Investigations into its antioxidant, anti-inflammatory, or other pharmacological activities could reveal new applications.

Mechanism of Action Studies: For many of the reported biologically active derivatives, the precise molecular mechanisms of action have not been fully elucidated. Further studies are needed to identify the specific cellular targets and signaling pathways affected by these compounds. This knowledge is crucial for rational drug design and optimization.

Exploration of a Wider Range of Derivatives: The majority of current research focuses on Schiff bases and their metal complexes. There is considerable scope for the synthesis and investigation of other classes of derivatives, such as chalcones, coumarins, and other heterocyclic compounds, which could exhibit novel biological activities.

Addressing Solubility and Bioavailability: A common challenge with organic compounds intended for pharmaceutical applications is their often-low aqueous solubility and bioavailability. Future research should focus on developing strategies to improve these properties for promising this compound derivatives, such as through the use of drug delivery systems or chemical modifications.

Long-Term Toxicity and In Vivo Studies: Much of the existing research on the biological activities of these compounds is based on in vitro assays. To progress towards any potential therapeutic applications, comprehensive in vivo studies are required to assess their efficacy, pharmacokinetics, and long-term toxicity in animal models.

Potential for Novel Compound Development and Applications

The unique chemical structure of this compound provides a versatile platform for the development of novel compounds with a wide array of potential applications beyond the currently explored antimicrobial and anticancer activities.

Development of Novel Catalysts: The ability of salicylaldehyde-based ligands to form stable complexes with a variety of metal ions suggests their potential use in catalysis. Future research could explore the application of this compound-derived metal complexes as catalysts in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Fluorescent Probes and Sensors: The aromatic and conjugated system of salicylaldehyde (B1680747) derivatives can impart fluorescent properties. By incorporating specific functional groups, novel fluorescent probes and chemosensors could be designed for the selective detection of metal ions, anions, or biologically important molecules.